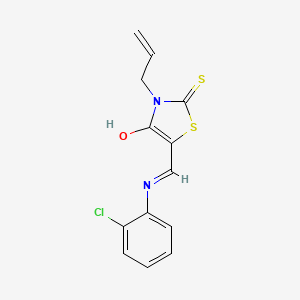
8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes an isopropylthio group, a dimethyl group, and a 4-methylbenzyl group attached to a purine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the Isopropylthio Group: This step involves the substitution of a suitable leaving group with an isopropylthio group, often using reagents like isopropylthiol and a base.
Attachment of the 4-Methylbenzyl Group: This can be done through a nucleophilic substitution reaction, where the purine core reacts with 4-methylbenzyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the purine core at specific positions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at specific positions using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
8-(Isopropylthio)-1,3-dimethyl-7-benzyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the 4-methyl group on the benzyl moiety.
8-(Isopropylthio)-1,3-dimethyl-7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has a chlorine atom instead of a methyl group on the benzyl moiety.
Uniqueness
The presence of the 4-methyl group on the benzyl moiety in 8-(Isopropylthio)-1,3-dimethyl-7-(4-ME-benzyl)-3,7-dihydro-1H-purine-2,6-dione may confer unique properties, such as altered binding affinity to molecular targets or different reactivity in chemical reactions. This makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
476480-15-6 |
|---|---|
Fórmula molecular |
C18H22N4O2S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)25-17-19-15-14(16(23)21(5)18(24)20(15)4)22(17)10-13-8-6-12(3)7-9-13/h6-9,11H,10H2,1-5H3 |
Clave InChI |
LZNBKGLVEIORAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC(C)C)N(C(=O)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


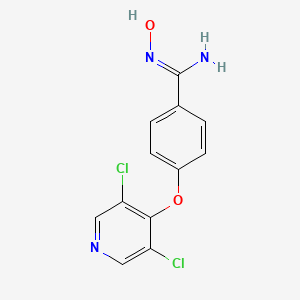
![2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048476.png)
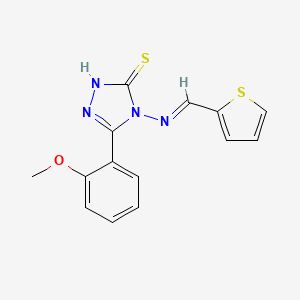
![5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12048485.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048487.png)
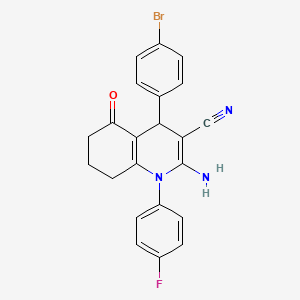


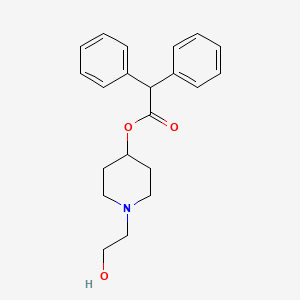
![ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12048511.png)


![3-(1H-Benzimidazol-1-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12048523.png)
